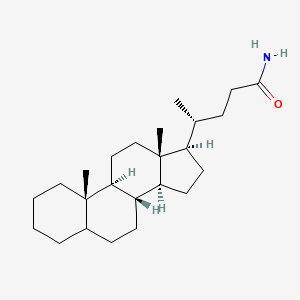

Cholan-24-amide

Description

Structure

2D Structure

Properties

CAS No. |

26665-96-3 |

|---|---|

Molecular Formula |

C24H41NO |

Molecular Weight |

359.6 g/mol |

IUPAC Name |

(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |

InChI |

InChI=1S/C24H41NO/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H2,25,26)/t16-,17?,18+,19-,20+,21+,23+,24-/m1/s1 |

InChI Key |

ZYFONFJPXBIBLI-KBMWBBLPSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)N)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CC(CCC(=O)N)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Origin of Product |

United States |

Preparation Methods

Monohydrate Synthesis

Recrystallization from water/ethanol (2:1) yields Form 3 , characterized by orthorhombic symmetry (space group P2$$1$$2$$1$$2$$_1$$, a = 7.1148 Å, b = 18.1775 Å, c = 20.1813 Å). This form exhibits an intramolecular O–H···O hydrogen bond between the hydroxyl and amide groups, stabilizing the crystal lattice.

Anhydrous Form Isolation

Anhydrous Form 4 is obtained via recrystallization from acetonitrile or p-xylene. Thermal analysis reveals a melting point of 179°C, distinct from the monohydrate’s dehydration endotherm at 110°C.

Table 1: Crystallization Outcomes of this compound Derivatives

Solid-Phase Synthesis and Polymorph Control

Industrial-scale production employs solid-phase techniques to bypass solvent variability. A one-pot procedure involving hydrogenation, epimerization, and amide hydrolysis has been reported. Key advancements include:

- Polymorph Screening : X-ray powder diffraction (PXRD) and 13C-CP/MAS-NMR identify phase purity. For instance, simulated PXRD patterns of Form 3 (monohydrate) and Form 4 (anhydrous) confirm their coexistence in initial precipitates.

- Thermal Analysis : Differential scanning calorimetry (DSC) distinguishes forms via dehydration and melting events. Form 1 (a mixture of 3 and 4 ) shows concurrent dehydration (110°C) and recrystallization exotherms before final melting.

Challenges :

- Hydrate-Anhydrous Transitions : Storage under ambient conditions may shift monohydrate ↔ anhydrous equilibria, necessitating controlled humidity during processing.

- Cooperative Gelation : Mixtures of Form 3 and 4 exhibit gelation in chlorobenzene, absent in pure forms, complicating purification.

Industrial-Scale Methodologies

Scalable processes prioritize yield and polymorph consistency. A representative protocol involves:

- Amide Intermediate Isolation : Cholic acid is reacted with 3-hydroxypropylamine using HBTU/NMM in dimethylformamide (DMF).

- Hydrogenation and Epimerization : Catalytic hydrogenation (Pd/C, H$$_2$$) reduces unsaturated bonds, followed by basic epimerization to correct stereochemistry.

- Crystallization : Final recrystallization from acetonitrile yields >95% pure anhydrous Form 4 with a particle size distribution of 10–50 µm.

Table 2: Industrial Synthesis Parameters

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Amidation | HBTU, NMM, DMF, 25°C, 24h | 74–86% | 90–95% |

| Hydrogenation | Pd/C (10%), H$$_2$$, EtOH, 50°C | 89% | 98% |

| Recrystallization | Acetonitrile, −20°C, 12h | 95% | 99.5% |

Chemical Reactions Analysis

Types of Reactions

Cholan-24-amide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the steroid nucleus can be oxidized to form ketones or carboxylic acids.

Reduction: The ketone groups can be reduced to hydroxyl groups.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of ketones can regenerate hydroxyl groups.

Scientific Research Applications

Cholan-24-amide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying amide chemistry.

Biology: It serves as a ligand for studying receptor interactions, particularly with bile acid receptors.

Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of cholan-24-amide involves its interaction with specific molecular targets, such as the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates the expression of genes involved in bile acid metabolism, lipid metabolism, and glucose homeostasis . By binding to FXR, this compound can modulate these pathways, leading to various physiological effects.

Comparison with Similar Compounds

Antiviral Derivatives

Anticancer and Enzyme-Inhibitory Derivatives

- Compound 11a: N-(3′-Morpholinopropyl)-3α,12α-diacetoxy-5β-cholan-24-amide Activity: Inhibited tyrosyl-DNA phosphodiesterase 1 (Tdp1) with IC₅₀ = 0.8 µM, demonstrating superior enzyme inhibition compared to simpler analogs (e.g., 5a, IC₅₀ = 5.2 µM) . Structural Insight: Diacetoxy groups at positions 3 and 12 enhance membrane permeability and target binding .

Spore Germination Inhibitors

- Compound 12a : N-Phenyl-5β-cholan-24-amide

- Activity : Most potent inhibitor of Clostridioides difficile R20291 spores (IC₅₀ < 1 µM), outperforming analogs with polar substituents (e.g., sulfates or hydroxyls) .

- QSAR Insight : Hydrophobicity and reduced polar surface area correlate with improved activity, as seen in 12a versus inactive derivatives like 12f (4-hydroxyphenyl variant) .

Physicochemical and Functional Properties

Ionophoric Activity

- Deoxy-3,12-bis(TFAB)CA: N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoxy)-5β-cholan-24-amide Selectivity: Highest carbonate ion selectivity among bile acid-based ionophores, attributed to trifluoroacetyl groups enhancing anion coordination . Comparison: Outperformed analogs like 3,12-bis(TFAB)CA (cholic acid-derived) due to reduced hydroxyl content, minimizing steric hindrance .

Key Comparative Data Tables

Table 2: Physicochemical Properties

Mechanistic and Structural Insights

- Antiviral Activity : Methylpiperazine in Compound 3 likely disrupts viral membrane fusion via electrostatic interactions, contrasting with rimantadine-resistant M2 mutants .

- Enzyme Inhibition : Diacetoxy groups in 11a improve lipophilicity, facilitating nuclear membrane penetration for Tdp1 targeting .

- QSAR Trends : Hydrophobic analogs (e.g., 12a ) dominate in spore inhibition, while polar variants (e.g., 12f ) lose activity due to reduced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.